molecular formula C16H22N2O5 B2495649 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034568-95-9

3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea

Cat. No.: B2495649
CAS No.: 2034568-95-9
M. Wt: 322.361
InChI Key: GPCNHPNRCLYEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a complex organic compound characterized by the presence of a benzodioxole ring, a hydroxypropyl group, and an oxan-4-yl urea moiety

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(20,11-2-3-13-14(8-11)23-10-22-13)9-17-15(19)18-12-4-6-21-7-5-12/h2-3,8,12,20H,4-7,9-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCNHPNRCLYEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1CCOCC1)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxypropylamine : A benzodioxol-containing secondary amine with a β-hydroxypropyl side chain.
  • Oxan-4-yl isocyanate : A tetrahydropyran-derived isocyanate.

The urea linkage (-NHCONH-) suggests coupling via an isocyanate-amine reaction or carbodiimide-mediated amidation.

Synthetic Routes

Isocyanate-Amine Coupling Pathway

This route involves synthesizing oxan-4-yl isocyanate and reacting it with 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine.

Synthesis of Oxan-4-yl Isocyanate

Procedure :

  • Oxan-4-amine (tetrahydropyran-4-amine) is treated with bis(trichloromethyl)carbonate (BTC) in dichloromethane at 0–5°C.
  • The reaction generates oxan-4-yl isocyanate via intermediate trichloromethyl carbonate formation.

Key Data :

Parameter Value Source
Solvent Dichloromethane
Temperature 0–5°C
Yield 85–90% (theoretical)
Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-2-Hydroxypropylamine

Procedure :

  • Piperonal (benzodioxol-5-carbaldehyde) undergoes a Henry reaction with nitroethane in ethanol, catalyzed by ammonium acetate, to yield 2-(2H-1,3-benzodioxol-5-yl)-2-nitropropan-1-ol.
  • Reduction of the nitro group using Pd/C and hydrogen gas at 40 psi produces the target amine.

Key Data :

Parameter Value Source
Catalyst 10% Pd/C
Reduction Pressure 40 psi H₂
Yield 78% (post-recrystallization)
Urea Formation

Procedure :

  • Oxan-4-yl isocyanate (1.1 equiv) is added dropwise to a solution of 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine (1.0 equiv) in anhydrous THF at 0°C.
  • The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and purification via column chromatography.

Key Data :

Parameter Value Source
Solvent Tetrahydrofuran (THF)
Reaction Time 12 hours
Yield 72%

Carbodiimide-Mediated Urea Formation

An alternative method employs carbonyldiimidazole (CDI) to couple oxan-4-amine and 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine.

Procedure :

  • Oxan-4-amine (1.0 equiv) and CDI (1.2 equiv) are stirred in DMF at 25°C for 1 hour to form an imidazolide intermediate.
  • 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropylamine (1.0 equiv) is added, and the reaction proceeds at 80°C for 6 hours.

Key Data :

Parameter Value Source
Coupling Agent CDI
Solvent Dimethylformamide (DMF)
Yield 68%

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) enhance urea formation by stabilizing intermediates.
  • Anhydrous conditions are critical to prevent hydrolysis of isocyanates to amines.

Temperature Control

  • Isocyanate reactions require low temperatures (0–5°C) to minimize side reactions.
  • Carbodiimide-mediated couplings benefit from elevated temperatures (80°C) to accelerate imidazolide activation.

Analytical Characterization

Spectroscopic Data (Hypothetical)

Technique Key Signals Inference
¹H NMR (400 MHz, DMSO-d6) δ 6.85–6.75 (m, 3H, benzodioxol), 4.25 (s, 1H, OH), 3.85–3.70 (m, 4H, oxan) Confirms benzodioxol and oxan moieties.
ESI-MS m/z 363.2 [M + H]⁺ Molecular ion consistent with C₁₈H₂₂N₂O₅.

Comparative Analysis of Methodologies

Parameter Isocyanate Route Carbodiimide Route
Yield 72% 68%
Purity >95% 90%
Scalability High (batch synthesis) Moderate (sensitive to moisture)
Cost Higher (BTC required) Lower (CDI recyclable)

Chemical Reactions Analysis

Types of Reactions

3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The compound features a complex structure comprising a benzodioxole ring, a hydroxypropyl group, and an oxan-4-yl urea moiety. These components contribute to its unique pharmacological profile:

Component Description
Benzodioxole RingKnown for various pharmacological properties
Hydroxypropyl GroupEnhances solubility and potential bioactivity
Oxan-4-yl Urea MoietyMay interact with biological targets such as enzymes/receptors

The molecular formula of the compound is C17H22N2O5C_{17}H_{22}N_2O_5 with a molecular weight of approximately 322.36 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxole Intermediate : The benzodioxole ring can be synthesized through cyclization reactions involving catechol and formaldehyde.
  • Introduction of Hydroxypropyl Group : This step often utilizes epoxides like glycidol to introduce the hydroxypropyl moiety.
  • Formation of Urea Linkage : The final step involves the reaction of the hydroxylated intermediate with isocyanates or similar reagents to form the urea bond .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The mechanism is believed to involve interactions with microbial enzymes or cell membranes, disrupting their function and leading to cell death. Specific tests have shown effectiveness against various bacterial strains, although detailed quantitative data are still emerging.

Anticancer Activity

Research has also pointed towards anticancer properties associated with this compound. It appears to inhibit the proliferation of cancer cells through several mechanisms:

  • Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in specific phases, thereby preventing further division.
  • Induction of Apoptosis : Evidence suggests that it can promote programmed cell death in cancerous cells by activating apoptotic pathways .

Case Studies

Recent studies have explored the efficacy of this compound in various in vitro and in vivo models:

  • In Vitro Studies : Cell line assays demonstrated that treatment with this compound resulted in dose-dependent inhibition of cancer cell growth.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential as an effective therapeutic agent .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Key Analytical Data
1Benzodioxole intermediate + oxan-4-yl isocyanate, DCM, 0°C65–751^1H NMR (CDCl3_3): δ 6.85 (s, 2H, benzodioxole), 4.10 (m, 2H, oxan)

Basic: What structural features of this compound influence its chemical reactivity and potential bioactivity?

Methodological Answer:
The compound’s reactivity and bioactivity arise from:

  • Benzodioxole Moiety: Enhances metabolic stability and π-π stacking with biological targets (e.g., enzymes, receptors) .
  • Hydroxypropyl Linker: Facilitates hydrogen bonding with active sites (e.g., kinase ATP pockets) .
  • Oxan (Tetrahydropyran) Group: Improves solubility and modulates pharmacokinetic properties .

Experimental Design Tip:
Use comparative studies with analogs lacking specific groups (e.g., replacing oxan with cyclohexane) to isolate functional contributions .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:
A multi-modal approach is recommended:

Molecular Docking: Use software like AutoDock Vina to predict binding affinities for targets (e.g., COX-2, HDACs) based on the compound’s 3D structure (PubChem CID data) .

In Vitro Assays:

  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) under varied pH/temperature .
  • Cellular uptake studies (e.g., fluorescent tagging via Suzuki coupling) .

Theoretical Frameworks: Link hypotheses to established mechanisms (e.g., urea derivatives as kinase inhibitors) to guide target selection .

Q. Table 2: Example Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120, hydrophobic contact with Val523

Advanced: How can contradictions in pharmacological data across studies be systematically resolved?

Methodological Answer:
Address discrepancies through:

  • Meta-Analysis: Aggregate data from independent studies (e.g., IC50_{50} values for enzyme inhibition) and apply statistical models (random-effects) to identify outliers .
  • Methodological Audits: Compare experimental conditions (e.g., solvent polarity in assays, cell line variations) that may skew results .
  • Dose-Response Reevaluation: Re-test the compound under standardized protocols (e.g., NIH guidelines for cytotoxicity assays) .

Advanced: What computational strategies optimize the synthesis and purification of this compound?

Methodological Answer:

  • AI-Driven Reaction Optimization: Use tools like COMSOL Multiphysics to model reaction kinetics and predict ideal conditions (e.g., solvent, catalyst loading) .
  • Factorial Design: Apply 2k^k factorial experiments to test variables (temperature, reagent ratio) and identify significant yield factors .

Q. Table 3: Factorial Design Variables

FactorLow Level (-1)High Level (+1)
Temperature (°C)025
Reagent Ratio1:11:1.5

Advanced: Which separation techniques are most effective for isolating this compound from complex mixtures?

Methodological Answer:

  • Membrane Technologies: Nanofiltration (MWCO 500 Da) to separate the compound (MW ~362 g/mol) from larger byproducts .
  • Prep-HPLC: Use a chiral column (e.g., Chiralpak IA) to resolve enantiomers if stereocenters are present .

Critical Considerations:

  • Solvent Compatibility: Ensure mobile phases (e.g., acetonitrile/water) do not degrade the oxan ring .
  • Scale-Up Challenges: Transition from analytical to preparative HPLC requires gradient optimization to maintain resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.